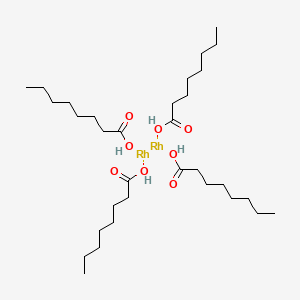
Rhodi-um(II) octanoate
描述
Rhodium(II) octanoate, also known as dirhodium tetraoctanoate, is a coordination compound with the chemical formula (\left[ \text{CH}_3(\text{CH}_2)_6\text{CO}_2 \right]_2\text{Rh}_2). It is a green to dark green crystalline powder that is used primarily as a catalyst in various organic reactions. The compound is known for its ability to facilitate cyclopropanation, C-H activation, and other transformations in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Rhodium(II) octanoate can be synthesized by reacting rhodium hydroxide with octanoic acid. The reaction is typically carried out by heating the mixture to a temperature range of 90-110°C for 4-8 hours. After the reaction, ethyl alcohol is added to dissolve the product, and the pH is adjusted to 8-11 using a sodium hydroxide ethanol solution. The mixture is then filtered, heated, and concentrated to obtain a green solid, which is vacuum-dried to yield rhodium(II) octanoate .
Industrial Production Methods
The industrial production of rhodium(II) octanoate follows a similar procedure but is optimized for higher yield and purity. The process involves the use of rhodium hydroxide as the starting material, which reacts with octanoic acid under controlled conditions. The reaction is designed to be rapid, with minimal pollution, and achieves a yield greater than 98% and purity greater than 99% .
化学反应分析
Types of Reactions
Rhodium(II) octanoate is involved in various types of chemical reactions, including:
Cyclopropanation: It acts as a catalyst in the formation of cyclopropane rings from alkenes and diazo compounds.
C-H Activation: It facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Amination: It catalyzes the intramolecular C-H amination of aryl azides.
Common Reagents and Conditions
Cyclopropanation: Typically involves alkenes and diazo compounds in the presence of rhodium(II) octanoate as a catalyst.
C-H Activation: Often requires the presence of molecular sieves and solvents like dichloromethane or toluene.
Amination: Uses aryl azides and is conducted in solvents like 1,2-dichloroethane at elevated temperatures.
Major Products
Cyclopropanation: Cyclopropane derivatives.
C-H Activation: Various functionalized organic molecules.
Amination: Aminated aromatic compounds.
科学研究应用
Rhodium(II) octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Biology: Investigated for its potential in facilitating bioconjugation reactions.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
Rhodium(II) octanoate exerts its catalytic effects through the formation of rhodium-carbene intermediates. These intermediates are highly reactive and can insert into C-H bonds, facilitating various transformations. The molecular targets include alkenes, diazo compounds, and aryl azides, and the pathways involve the formation and stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) trifluoroacetate dimer
- Rhodium(II) trimethylacetate dimer
- Rhodium(II) triphenylacetate dimer
Uniqueness
Rhodium(II) octanoate is unique due to its specific ligand environment provided by octanoate groups, which can influence its reactivity and selectivity in catalytic reactions. Compared to other rhodium(II) carboxylates, it offers distinct advantages in terms of solubility and stability in various solvents .
属性
IUPAC Name |
octanoic acid;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDJIADBNUOBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


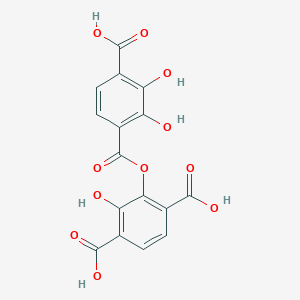
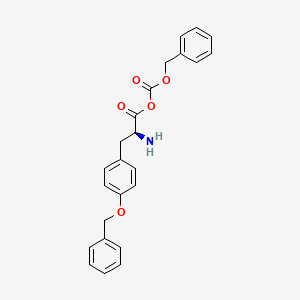
![7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid](/img/structure/B8055098.png)
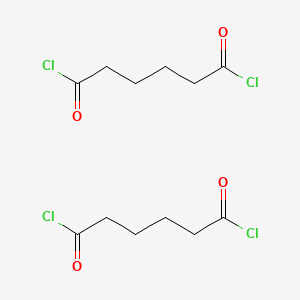
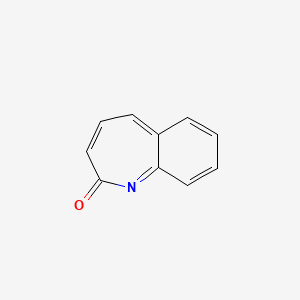
![(2'-Amino-[1,1'-biphenyl]-2-yl)(dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphoranyl)palladium(III) chloride](/img/structure/B8055122.png)
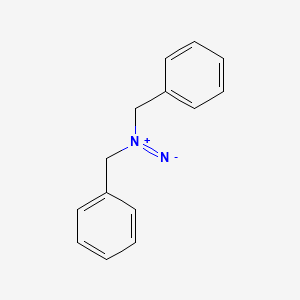
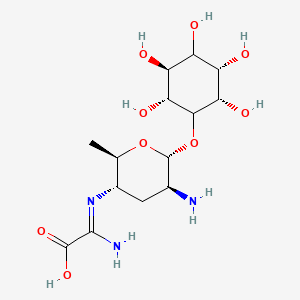
![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8055147.png)
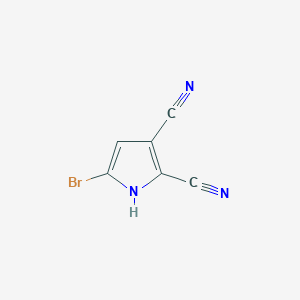
![(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8055153.png)
![(S)-3-Methyl-1-((1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]dec-4-yl)-butylammonium trifluoroacetate](/img/structure/B8055159.png)
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(5R,9R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B8055172.png)
![[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-15-[(1R)-1-acetyloxyethyl]-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(10,12-dimethyltetradecanoylamino)-11,20-dihydroxy-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-25-yl] acetate](/img/structure/B8055174.png)
